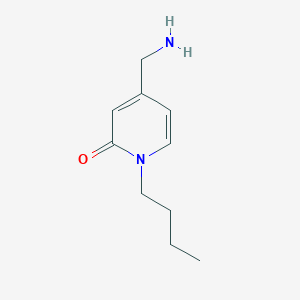
4-(Aminomethyl)-1-butylpyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-1-butylpyridin-2-one is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 4-(Aminomethyl)-1-butylpyridin-2-one exhibit significant anticancer properties. A study demonstrated that related pyridine compounds can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of specific molecular targets that are crucial for cancer cell proliferation and survival .
Neuroprotective Effects
Another area of exploration is the neuroprotective potential of this compound. It has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against a range of bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. The compound's ability to disrupt microbial biofilm formation enhances its potential as a therapeutic agent in treating infections caused by these resistant strains .
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have potential applications in catalysis and materials science. The unique structural features of this compound allow for the formation of stable metal-ligand interactions, which can be exploited in the design of new catalysts for organic reactions .
Synthesis of Novel Materials
In materials science, this compound is utilized as a building block for synthesizing novel polymers and nanomaterials with specific electronic and optical properties. Its incorporation into polymer matrices has been shown to enhance conductivity and stability, making it suitable for applications in electronics and photonics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating significant potency. |
| Study 2 | Neuroprotection | Showed protective effects against oxidative stress-induced apoptosis in neuronal cultures, suggesting potential use in neurodegenerative disease therapies. |
| Study 3 | Antimicrobial Activity | Evaluated against clinical isolates; exhibited MIC values lower than those of standard antibiotics, indicating strong antibacterial properties. |
| Study 4 | Coordination Chemistry | Formed stable complexes with transition metals; these complexes exhibited enhanced catalytic activity in organic transformations. |
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
4-(aminomethyl)-1-butylpyridin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-2-3-5-12-6-4-9(8-11)7-10(12)13/h4,6-7H,2-3,5,8,11H2,1H3 |
InChIキー |
WRDSESPLWYYEIK-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C=CC(=CC1=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















